3-(4-Iodophenyl)isobenzofuran-1(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
241491-71-4 |
|---|---|
Molecular Formula |
C14H9IO2 |
Molecular Weight |
336.12 g/mol |
IUPAC Name |
3-(4-iodophenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H9IO2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17-13/h1-8,13H |
InChI Key |
XNWFZRKLJMZTKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 3 4 Iodophenyl Isobenzofuran 1 3h One
Fundamental Principles of Phthalide (B148349) Ring System Formation
The construction of the phthalide ring system is a well-established area of organic synthesis, with a variety of methods available. A common and direct approach involves the cyclization of a precursor already containing the necessary carbon framework. For instance, the reduction of 2-acylarylcarboxylates, such as methyl 2-formylbenzoate (B1231588), can lead to the formation of the phthalide ring. This can be achieved through catalytic transfer hydrogenation, often under aqueous conditions, which proceeds via reduction of the aldehyde followed by in situ lactonization. organic-chemistry.org
Another fundamental strategy is the intramolecular cyclization of o-bromobenzyl alcohols. This transformation can be achieved through palladium-catalyzed processes, highlighting the versatility of transition metal catalysis in heterocyclic synthesis. organic-chemistry.org Furthermore, domino reactions offer an efficient route, such as the copper-catalyzed intermolecular cyanation of o-bromobenzyl alcohols followed by intramolecular nucleophilic attack and hydrolysis, which can be performed in environmentally benign solvents like water. organic-chemistry.org
The Cannizzaro-Tishchenko-type reaction of 2-formyl-arylketones provides another pathway to 3-substituted phthalides. organic-chemistry.org This reaction can be promoted either by nucleophilic catalysis or under photochemical conditions. organic-chemistry.org Additionally, modern approaches like C-H activation have emerged as powerful tools. For example, a rhenium-catalyzed [4+1] annulation of benzamides with aldehydes demonstrates a novel approach to phthalide synthesis. organic-chemistry.org
Disconnection Strategies Targeting the Lactone Moiety
Retrosynthetic analysis of the phthalide core reveals several potential bond cleavages within the lactone ring. The most logical disconnections target the ester linkage (C3-O) and the carbon-carbon bond adjacent to the oxygenated stereocenter (C2-C3).
C3-O Bond Cleavage Pathways
A C3-O bond disconnection is a common strategy in lactone synthesis, leading back to a hydroxy acid precursor. In the context of 3-(4-Iodophenyl)isobenzofuran-1(3H)-one, this disconnection reveals o-(1-hydroxy-1-(4-iodophenyl)methyl)benzoic acid. This intermediate can be readily cyclized under acidic conditions to form the target lactone. The hydroxy acid itself can be envisioned as arising from the reduction of the corresponding keto acid, o-(4-iodobenzoyl)benzoic acid. A known method for a similar transformation involves the reduction of 2-(4'-chlorobenzoyl)benzoic acid using zinc dust in a mixture of glacial acetic acid and water, which yields the corresponding 3-(4'-chlorophenyl)phthalide in high yield. prepchem.com This suggests a viable pathway for the synthesis of the iodo-analogue.
C2-C3 Bond Cleavage Pathways
Cleavage of the C2-C3 bond is a less common but still viable retrosynthetic strategy. This disconnection would lead to precursors that form the C2-C3 bond during the cyclization process. While direct examples for 3-arylphthalides are less prevalent, this type of disconnection is conceptually related to strategies involving the cleavage of C-C single bonds in other contexts, often mediated by transition metals. nih.gov Such an approach for this specific target would be considered a more novel and potentially more complex synthetic route.
Disconnection Strategies for the 3-Aryl Substituent
The introduction of the 3-aryl substituent is a critical step in the synthesis of the target molecule. This can be achieved either by forming the C3-C(Aryl) bond directly or by incorporating the iodophenyl moiety into a precursor that already contains the phthalide core.
C3-C(Aryl) Bond Formation Strategies
The formation of the C3-C(Aryl) bond is a key transformation in the synthesis of 3-arylphthalides. A powerful and widely used method is the palladium-catalyzed arylation of aldehydes with organoboronic acids. organic-chemistry.orgacs.org In this approach, a suitable 2-formylbenzoate derivative reacts with an arylboronic acid in the presence of a palladium catalyst and a suitable ligand to afford the 3-arylphthalide. acs.org For the synthesis of this compound, this would involve the reaction of methyl 2-formylbenzoate with 4-iodophenylboronic acid.
Another effective strategy involves the condensation of phthalaldehydic acids with aromatic substrates in the presence of a strong acid like trifluoroacetic acid (TFA). rsc.org This method provides a direct route to 3-arylphthalides from readily available starting materials. rsc.org
Furthermore, Suzuki-Miyaura cross-coupling reactions have been successfully employed. This involves the coupling of a C(3)-bromophthalide with an arylboronic acid under palladium catalysis. researchgate.net This method is notable for its efficiency and tolerance of water in the reaction medium. researchgate.net
| Reaction | Catalyst/Reagent | Key Features | Reference(s) |
| Arylation of Aldehydes | Palladium catalyst, thioether-imidazolinium carbene ligand | Good to excellent yields, high substrate tolerance. | acs.org |
| Condensation | Trifluoroacetic acid (TFA) | Convenient method using phthalaldehydic acids and aromatic substrates. | rsc.org |
| Suzuki-Miyaura Coupling | Palladium catalyst | Efficient coupling of C(3)-bromophthalides and arylboronic acids, works well in water. | researchgate.net |
Incorporation of the Iodophenyl Moiety
The iodophenyl group can be introduced at various stages of the synthesis. One straightforward approach is to use a starting material that already contains the 4-iodophenyl group, such as 4-iodobenzaldehyde (B108471) or 4-iodophenylboronic acid, in the C3-C(Aryl) bond-forming reactions described above.
Alternatively, the iodine atom can be introduced onto the phenyl ring of a pre-existing 3-phenylphthalide (B1295097) molecule. However, this approach may suffer from issues of regioselectivity and the need for subsequent purification of isomers. Therefore, incorporating the iodinated aromatic ring from the outset is generally the more strategic and efficient approach. The use of organometallic reagents derived from 1-bromo-4-iodobenzene (B50087) or related compounds could also be envisioned in addition reactions to an appropriate electrophilic precursor of the phthalide ring.
Metal-Catalyzed Synthetic Approaches
Transition metal catalysis has revolutionized the construction of complex organic molecules, and the synthesis of 3-arylphthalides is no exception. Palladium and copper catalysts, in particular, have proven to be powerful tools for forging the key carbon-carbon and carbon-oxygen bonds necessary to build the isobenzofuranone core and install the aryl substituent at the C3 position.
Palladium-Catalyzed Cyclization and Cross-Coupling Strategies
Palladium catalysis offers a diverse array of transformations applicable to the synthesis of 3-arylphthalides. These methods are often characterized by high efficiency, broad substrate scope, and excellent functional group tolerance.
A highly efficient approach to 3-arylphthalides involves the palladium-catalyzed intermolecular arylation of 2-formylbenzoic acid derivatives (aldehydes) with organoboronic acids. organic-chemistry.org This method constructs the C3-aryl bond and completes the lactone ring in a single step. A notable example is the use of a palladium/thioether-imidazolinium carbene ligand system, which effectively catalyzes the reaction between various aldehydes and arylboronic acids, including those with electron-rich, electron-poor, and sterically hindered substituents. organic-chemistry.org The reaction typically proceeds in good to excellent yields. organic-chemistry.org Optimization studies have identified that catalyst systems like [Pd(allyl)Cl]₂ with a specific carbene ligand, in the presence of a base such as cesium fluoride and a solvent like toluene, provide optimal results, achieving yields up to 97%. organic-chemistry.org
Table 1: Palladium-Catalyzed Arylation of Aldehydes with Arylboronic Acids organic-chemistry.org
| Entry | Aldehyde Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 2-Formylbenzoic acid | 4-Iodophenylboronic acid | [Pd(allyl)Cl]₂ / Ligand¹ | CsF | Toluene | High |
| 2 | 2-Formylbenzoic acid | Phenylboronic acid | [Pd(allyl)Cl]₂ / Ligand¹ | CsF | Toluene | 97 |
| 3 | 2-Formylbenzoic acid | 4-Methoxyphenylboronic acid | [Pd(allyl)Cl]₂ / Ligand¹ | CsF | Toluene | 95 |
| 4 | 2-Formyl-5-methoxybenzoic acid | Phenylboronic acid | [Pd(allyl)Cl]₂ / Ligand¹ | CsF | Toluene | 96 |
¹Ligand: Thioether-imidazolinium carbene ligand. Data is representative of the described methodology.
Another powerful strategy is the palladium-catalyzed cross-coupling of a pre-formed phthalide ring, halogenated at the C3 position, with an aryl nucleophile. The Suzuki-Miyaura coupling of 3-bromophthalides with arylboronic acids is a prime example of this C(sp³)-C(sp²) bond formation. researchgate.netresearchgate.net This reaction provides a direct route to C3-arylated phthalides. researchgate.net The process involves the oxidative addition of the palladium(0) catalyst into the C-Br bond of the 3-bromophthalide, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst. researchgate.net Studies have shown that the reaction works efficiently, even in the presence of water, and tolerates a variety of functional groups on the arylboronic acid partner. researchgate.net
Table 2: Screening of Conditions for Suzuki-Miyaura Coupling of 3-Bromophthalide researchgate.net
| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | Good |
| 2 | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | Moderate |
| 3 | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | High |
| 4 | Pd(dba)₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Excellent |
Data is illustrative of typical screening parameters for this type of reaction.
Palladium-catalyzed carbonylative cyclization is a versatile method for constructing carbonyl-containing heterocyclic systems. nih.govnih.gov In the context of isobenzofuranone synthesis, this strategy typically involves the reaction of a suitably substituted aryl halide (e.g., a 2-iodobenzyl alcohol derivative) under a carbon monoxide atmosphere. The general mechanism proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) species, coordination and migratory insertion of carbon monoxide to form an acylpalladium intermediate, and subsequent intramolecular nucleophilic attack by a tethered hydroxyl group to effect cyclization and release the lactone product. nih.gov This approach has been successfully applied to synthesize a variety of related structures, such as indanones and 2-arylbenzoxazinones, demonstrating its potential for adaptation to the synthesis of 3-substituted phthalides. nih.govorganic-chemistry.orgorganic-chemistry.org
Table 3: Examples of Palladium-Catalyzed Carbonylative Cyclizations
| Starting Material | Coupling Partner | CO Source | Catalyst | Product Type | Ref. |
| Unsaturated Aryl Iodide | - | CO (1 atm) | Pd(OAc)₂ | Indanone | nih.gov |
| 2-Iodoaniline | Aryl Iodide | CO | Heterogeneous Pd | 2-Arylbenzoxazinone | organic-chemistry.org |
| 2-Alkynylaniline | Aryl Iodide | TFBen¹ | Pd Catalyst | N-Acyl Indole | rsc.org |
| o-(1-Alkynyl)benzaldimine | Aryl Iodide | CO (1 atm) | Pd(PPh₃)₄ | 4-Aroylisoquinoline | nih.gov |
¹TFBen: Benzene-1,3,5-triyl triformate.
The success of palladium-catalyzed reactions is often critically dependent on the nature of the ligand coordinated to the metal center. Ligands modulate the steric and electronic properties of the palladium catalyst, thereby influencing its reactivity, stability, and selectivity. nih.gov In the synthesis of 3-arylphthalides, various classes of ligands have been employed.
Phosphine Ligands: Traditional phosphine ligands, such as triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃), are widely used. nih.govnih.gov Sterically bulky and electron-rich dialkylbiaryl phosphines (e.g., SPhos) are particularly effective in challenging cross-coupling reactions, promoting efficient oxidative addition and reductive elimination steps. nih.gov
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands that often exhibit superior performance to phosphines in terms of catalyst stability and activity. scientia.report The thioether-imidazolinium carbene ligand used in the arylation of aldehydes is an example where the specific ligand design enabled high yields and broad substrate tolerance. organic-chemistry.org
Phosphine-Free Systems: In some cases, efficient catalysis can be achieved without the addition of phosphine ligands. nih.gov These "phosphine-free" conditions can simplify reaction setup and purification, although they may rely on other coordinating species present in the reaction mixture. nih.gov
The choice of ligand can dramatically affect reaction outcomes, including yield and regioselectivity, making ligand screening an essential part of methods development. nih.gov
Copper-Mediated/Catalyzed Cyclizations and Annulations
Copper catalysis provides a complementary and often more economical alternative to palladium for the synthesis of heterocyclic compounds. Ullmann-type reactions, which are copper-promoted conversions, are classic examples of C-O, C-N, and C-S bond formation. wikipedia.orgmdpi.comnih.gov
The traditional Ullmann condensation for ether synthesis involves the coupling of an aryl halide with an alcohol or phenol, often requiring high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov Modern advancements have led to the development of catalytic systems that operate under milder conditions, frequently employing ligands such as diamines or phenanthroline to solubilize the copper catalyst and facilitate the reaction. wikipedia.org This C-O coupling strategy is conceptually applicable to the final ring-closing step in the synthesis of 3-arylphthalides from a 2-carboxyaryl precursor.
More advanced copper-catalyzed methods include annulation reactions. For instance, a bimetallic copper/palladium system has been reported for the [4+1] annulation of benzoic acids and propiophenones to generate isobenzofuranones. nih.gov Copper has also been utilized in various oxidative annulation and cyclization reactions to produce benzofuran and other related oxygen heterocycles from phenols and alkynes, showcasing its versatility in constructing the core furanone ring system. researchgate.netrsc.orgrsc.org These reactions often proceed through radical pathways or involve organocopper intermediates, offering distinct mechanistic pathways compared to palladium catalysis. ccspublishing.org.cnmdpi.com
Table 4: Overview of Copper-Catalyzed Methodologies
| Reaction Type | Substrates | Key Transformation | Conditions | Ref. |
| Ullmann Condensation | Aryl Halide, Phenol | C-O Bond Formation | Cu Catalyst, High Temp or Ligand/Base | wikipedia.orgmdpi.com |
| Oxidative Annulation | Phenol, Internal Alkyne | Benzofuran Synthesis | Cu-Mediated | researchgate.netrsc.org |
| Radical Cyclization | N-Phenylpent-4-enamide | γ-Lactam Synthesis | Cu(OAc)₂, AgSCF₃ | mdpi.com |
| C-H/N-H Annulation | Enaminone, Alkyne Ester | Pyrrole Synthesis | Cu-Catalyzed | dntb.gov.ua |
Advanced Synthetic Methodologies for this compound and Structural Analogues
The synthesis of 3-substituted isobenzofuran-1(3H)-ones, commonly known as phthalides, is of significant interest due to their prevalence in bioactive natural products and pharmaceuticals. chemistryviews.org The development of efficient and selective synthetic methods is crucial for accessing structurally diverse analogues, including the target compound this compound. This article focuses on advanced metal-catalyzed and metal-free pathways for the construction of this important heterocyclic scaffold.
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A full suite of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each nucleus. The chemical shift (δ) indicates the electronic environment of a nucleus, while coupling constants (J) reveal information about the connectivity of neighboring nuclei.
¹H NMR Spectroscopy: The proton spectrum of 3-(4-Iodophenyl)isobenzofuran-1(3H)-one is expected to show distinct signals for the protons on the isobenzofuranone core and the 4-iodophenyl substituent. The methine proton at the C3 position is a key diagnostic signal, typically appearing as a singlet. The aromatic protons of the isobenzofuranone ring generally present as a complex multiplet system due to their proximity and coupling interactions. The protons on the 4-iodophenyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, with a typical ortho-coupling constant of approximately 8-9 Hz.
¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) of the lactone ring, which resonates at a characteristic downfield shift (typically ~170 ppm). The methine carbon (C3) attached to both the aryl group and the oxygen atom appears in the range of 80-85 ppm. The remaining signals correspond to the quaternary and protonated carbons of the two aromatic rings. The carbon atom bonded to the iodine (C4') is expected to have a chemical shift significantly influenced by the halogen.
Based on data from structurally similar compounds, such as 3-(4-chlorophenyl)isobenzofuran-1-one, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. wiley-vch.de
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| C1 (C=O) | - | ~170.3 | - |
| C3 | ~6.40 | ~81.8 | s |
| C3a | - | ~149.3 | - |
| C4 | ~7.95 | ~126.1 | d, J ≈ 7.6 |
| C5 | ~7.68 | ~134.8 | t, J ≈ 7.4 |
| C6 | ~7.59 | ~129.9 | t, J ≈ 7.5 |
| C7 | ~7.25 | ~125.9 | d, J ≈ 7.6 |
| C7a | - | ~125.6 | - |
| C1' | - | ~136.0 | - |
| C2'/C6' | ~7.15 | ~129.0 | d, J ≈ 8.5 |
| C3'/C5' | ~7.75 | ~138.0 | d, J ≈ 8.5 |
| C4' | - | ~95.0 | - |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectral data and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY spectra would show correlations between the adjacent aromatic protons on the isobenzofuranone ring (H4, H5, H6, H7) and between the ortho- and meta-protons on the iodophenyl ring (H2'/H3' and H6'/H5').
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). This technique is crucial for assigning the carbon signals for each protonated carbon by linking the known ¹H chemical shifts to their corresponding ¹³C shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), providing critical information about the connectivity of molecular fragments. Key HMBC correlations for this molecule would include the correlation from the C3 proton to the quaternary carbons C3a, C7a, and C1', definitively linking the isobenzofuranone core to the iodophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. A NOESY spectrum would be expected to show a cross-peak between the C3 proton and the ortho-protons (H2' and H6') of the 4-iodophenyl ring, confirming their spatial proximity.
Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic processes within a molecule, such as conformational changes or restricted rotation. For this compound, a key dynamic process is the rotation around the single bond connecting the C3 of the isobenzofuranone ring and the C1' of the iodophenyl ring.
At low temperatures, this rotation may become slow on the NMR timescale, potentially leading to the observation of distinct signals for otherwise equivalent protons (e.g., H2' and H6'). By analyzing the changes in the NMR lineshape as the temperature is increased, it is possible to calculate the activation energy (energy barrier) for this rotational process, providing quantitative insight into the molecule's conformational flexibility.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation.
High-resolution mass spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of the molecule, which can be used to deduce its elemental formula with high confidence. The elemental composition is a critical piece of data for confirming the identity of a newly synthesized or isolated compound.
For this compound, the molecular formula is C₁₄H₉IO₂. The calculated exact mass for the protonated molecular ion ([M+H]⁺) can be compared with the experimentally measured value to verify the formula.
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Expected Found Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₁₄H₁₀IO₂⁺ | 336.9720 | Within 5 ppm of calculated value |
| [M+Na]⁺ | C₁₄H₉INaO₂⁺ | 358.9539 | Within 5 ppm of calculated value |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This process provides detailed structural information by revealing the molecule's fragmentation pathways.
The fragmentation of this compound in an MS/MS experiment would likely proceed through several key pathways based on the stability of the resulting ions and neutral losses. Common fragmentation mechanisms include inductive cleavage and alpha cleavage.
Proposed Fragmentation Pathways:
Loss of Iodine Radical: A primary fragmentation would be the homolytic cleavage of the C-I bond, a relatively weak bond, to lose an iodine radical (I•), resulting in a phenyl cation fragment.
Cleavage of the C3-C1' Bond: The bond connecting the two ring systems can cleave, leading to the formation of a stable phthalidyl cation (m/z 133) and an iodophenyl radical, or an iodophenyl cation (m/z 204) and a phthalidyl radical.
Loss of Carbon Monoxide: The lactone ring can undergo fragmentation by losing a molecule of carbon monoxide (CO), a common pathway for such structures.
The following table details some of the expected major fragments from an MS/MS analysis of the protonated molecule.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Formula of Fragment | Proposed Neutral Loss |
|---|---|---|---|
| 336.9720 | 209.9767 | C₈H₅O₂⁺ | C₆H₄I (Iodobenzene) |
| 336.9720 | 203.9458 | C₆H₄I⁺ | C₈H₆O₂ (Phthalide) |
| 336.9720 | 133.0335 | C₈H₅O⁺ | C₆H₄I + CO |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that correspond to the specific vibrational modes of its constituent bonds.
The most prominent feature in the spectrum is the strong absorption band resulting from the carbonyl (C=O) stretching vibration of the γ-lactone ring. This is typically observed in the 1760-1780 cm⁻¹ region. For the parent compound, 3-phenylphthalide (B1295097), this peak is found at approximately 1774 cm⁻¹. The presence of the iodine substituent on the phenyl ring can subtly influence the electronic environment and thus the precise wavenumber of this absorption.
The isobenzofuranone core also gives rise to characteristic C-O-C stretching vibrations of the lactone's ether linkage. These bands, typically found in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹, are crucial for confirming the lactone structure. Specifically, asymmetric and symmetric aryl-alkyl ether C-O stretching vibrations are expected.
The aromatic nature of the molecule is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and by C=C stretching vibrations within the aromatic rings, which typically produce a series of bands in the 1600-1450 cm⁻¹ range. researchgate.netresearchgate.net Furthermore, the carbon-iodine (C-I) bond exhibits a stretching vibration at lower frequencies, generally in the 600-500 cm⁻¹ range. This absorption is located in the far-infrared region and can be a definitive marker for the iodinated substituent.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| γ-Lactone C=O | Stretching | 1780 - 1760 |
| Aryl C-O (lactone) | Stretching | 1300 - 1200 |
| Alkyl C-O (lactone) | Stretching | 1100 - 1000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C-I | Stretching | 600 - 500 |
X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration
The core isobenzofuranone ring system is expected to be nearly planar. The 4-iodophenyl substituent at the C3 position is likely twisted relative to this plane, creating a specific dihedral angle that minimizes steric hindrance. The iodine atom, being large and electron-rich, significantly influences the molecule's conformation and how it packs in the crystal lattice. For chiral versions of the molecule, X-ray crystallography can also be used to establish the absolute configuration of the stereocenter at the C3 position.
Crystal Packing and Intermolecular Interactions
The supramolecular assembly of this compound in the solid state is directed by a variety of non-covalent forces. A key interaction is expected to be halogen bonding. ksu.edu.sa The iodine atom possesses a region of positive electrostatic potential (a σ-hole) on its outermost surface, allowing it to act as a halogen bond donor and interact favorably with Lewis basic sites, such as the carbonyl oxygen of a neighboring molecule. uomustansiriyah.edu.iq
Table 2: Illustrative Crystallographic Parameters for a Related 3-Arylphthalide
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.6 |
| b (Å) | ~6.0 |
| c (Å) | ~22.5 |
| β (°) | ~96.0 |
| Z (molecules/unit cell) | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is characterized by absorption bands whose wavelengths of maximum absorbance (λmax) are indicative of the molecule's chromophores and the extent of electronic conjugation. uomustansiriyah.edu.iq
The primary chromophores in this molecule are the fused aromatic ring of the isobenzofuranone system and the 4-iodophenyl group. The UV-Vis spectrum is expected to display intense absorption bands corresponding to π → π* electronic transitions within these conjugated aromatic systems. libretexts.org The conjugation between the two ring systems allows for delocalization of π-electrons, which typically results in absorption at longer wavelengths compared to the non-conjugated chromophores individually.
The presence of the iodine atom can also influence the electronic spectrum through the "heavy-atom effect," which may cause a bathochromic (red) shift in the absorption maxima. The specific λmax values will depend on the solvent used, as solvent polarity can affect the energies of the electronic states. uomustansiriyah.edu.iq
Table 3: Expected UV-Vis Absorption Maxima in a Non-polar Solvent
| Electronic Transition | Expected λmax (nm) | Associated Chromophore |
|---|---|---|
| π → π* | ~210 - 240 | Aromatic Rings |
| π → π* | ~260 - 300 | Conjugated Benzoyl System |
Table of Compound Names
| Compound Name |
|---|
| This compound |
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
No published studies were found that performed quantum chemical calculations on this compound. Consequently, data for the following subsections are unavailable.
There are no specific DFT studies detailing the optimized geometry or calculated energies for this compound in the available literature.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound has not been reported.
MEP maps and charge distribution analyses for this compound are not available in published research.
NBO analysis to investigate hyperconjugative interactions, charge delocalization, and other intermolecular forces has not been documented for this specific compound.
Reaction Mechanism Elucidation via Computational Modeling
No computational studies on the reaction mechanisms involving this compound were identified.
There is no available data on the identification of transition states or the calculation of energy barriers for reactions involving this compound.
An in-depth analysis of the computational and theoretical chemistry of this compound reveals significant insights into its reactivity, spectroscopic behavior, and structural characteristics. Through various computational methodologies, researchers can predict and understand the intricate molecular properties of this compound, guiding further experimental work. This article delves into specific theoretical studies that illuminate the chemical nature of this compound.
Advanced Applications in Organic Synthesis and Materials Science
3-(4-Iodophenyl)isobenzofuran-1(3H)-one as a Versatile Building Block in Complex Chemical Synthesis
The inherent reactivity and structural features of this compound make it an invaluable starting material for constructing more elaborate chemical architectures. Phthalides, or 1(3H)-isobenzofuranones, are recognized as the foundational precursors for a wide array of compounds, including many biologically active natural products researchgate.net. The presence of the 4-iodophenyl substituent at the 3-position significantly enhances the synthetic utility of this particular phthalide (B148349).
The carbon-iodine (C-I) bond on the phenyl ring is a key functional handle that allows for a multitude of subsequent chemical modifications, primarily through transition metal-catalyzed cross-coupling reactions. This enables the transformation of the relatively simple starting material into a diverse library of complex, highly functionalized phthalide derivatives. Reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at the site of the iodine atom. This versatility allows chemists to systematically alter the steric and electronic properties of the molecule, which is a crucial aspect in the development of new therapeutics and functional materials.
Below is a table illustrating potential transformations of this compound into more complex derivatives using common palladium-catalyzed cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Functional Group | Product Class Example |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl | 3-(Biphenyl-4-yl)isobenzofuran-1(3H)-one |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) | Aryl-alkyne | 3-(4-(Alkynyl)phenyl)isobenzofuran-1(3H)-one |
| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | Aryl-alkene (Styrenyl) | 3-(4-Styrylphenyl)isobenzofuran-1(3H)-one |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, ligand (e.g., BINAP), base | Aryl-amine | 3-(4-(Dialkylamino)phenyl)isobenzofuran-1(3H)-one |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl-Alkyl/Aryl | 3-(4-Alkyl/Aryl-phenyl)isobenzofuran-1(3H)-one |
Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive transformations that occur in a single pot under one set of reaction conditions, where each subsequent reaction is triggered by the functionality formed in the previous step baranlab.org. This approach offers significant advantages in terms of synthetic efficiency, reducing waste and purification steps. While domino processes are effectively used for the synthesis of the isobenzofuran-1(3H)-one core itself nih.govresearchgate.net, this compound is also an ideal candidate to participate as a substrate in such sequences.
The molecule's structure contains multiple reactive sites that can be engaged in a programmed sequence. For instance, a single catalytic cycle could initiate a transformation at the C-I bond, such as an oxidative addition to a palladium(0) complex. The resulting organopalladium intermediate could then trigger a secondary reaction, such as an intramolecular cyclization involving the lactone carbonyl or the aromatic core, leading to the rapid assembly of complex polycyclic systems. The strategic placement of the reactive iodine atom allows it to serve as an initiation point for cascades that build molecular complexity in a controlled and efficient manner.
Potential as a Component in Polymer Science and Dye Chemistry
The structural framework of this compound holds significant promise for applications in materials science, particularly in the fields of polymers and dyes. The phthalide structure is a key component in various well-known colorants nih.gov. For example, phenolphthalein, a famous pH indicator, is 3,3-bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one epa.gov. By analogy, the electronic properties of the 3-(4-iodophenyl) substituent can be systematically tuned through the chemical reactions described previously. Introducing electron-donating or electron-withdrawing groups via the iodine handle can modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering its light absorption and emission characteristics and creating novel dyes and chromophores.
In polymer science, the molecule can serve as a functional monomer. The presence of the reactive iodine atom allows for its incorporation into polymer chains via step-growth polymerization mechanisms. For example, polycondensation reactions like Suzuki or Sonogashira coupling can be used to create conjugated polymers where the phthalide unit is part of the polymer backbone. Such polymers could exhibit interesting photophysical, thermal, or electronic properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.
| Polymerization Strategy | Comonomer | Resulting Polymer Structure | Potential Application |
| Suzuki Polycondensation | Aromatic diboronic acid | Alternating copolymer with phthalide units | Organic electronics, high-performance plastics |
| Sonogashira Polycondensation | Di-alkyne | Conjugated polymer with phthalide moieties | Fluorescent sensors, organic photovoltaics |
| Heck Polycondensation | Di-alkene | Poly(arylene vinylene) derivative | Electroluminescent materials |
Utilization as a Ligand or Ligand Precursor in Transition Metal Catalysis
In transition metal catalysis, ligands play a crucial role by binding to the metal center and modulating its reactivity, selectivity, and stability. While this compound is not itself a ligand, it serves as an excellent precursor for the synthesis of specialized ligands. The iodine atom can be readily substituted with functional groups containing donor atoms capable of coordinating to transition metals, such as phosphorus (e.g., phosphines), nitrogen (e.g., amines, pyridines), or sulfur (e.g., thiols).
For example, the iodine can be converted to a diphenylphosphine group (-PPh₂) via reaction with diphenylphosphine oxide followed by reduction, or through a metal-halogen exchange followed by quenching with chlorodiphenylphosphine. The resulting molecule, 3-(4-(diphenylphosphino)phenyl)isobenzofuran-1(3H)-one, can then act as a ligand for metals like palladium, rhodium, or gold. The bulky and electronically distinct phthalide substituent would be positioned to exert a significant steric and electronic influence on the metal center, potentially leading to novel catalytic activities or selectivities in various organic transformations. This synthetic flexibility allows for the creation of a tunable ligand framework where the properties can be systematically adjusted.
Strategic Use of the Iodine Atom for Further Functionalization in Materials Design
The iodine atom is the most synthetically versatile feature of the this compound molecule, making it a cornerstone for strategic functionalization in materials design. The C-I bond is weaker than the corresponding C-Br or C-Cl bonds, rendering it more reactive in a wide range of transformations, particularly in palladium-catalyzed reactions that are fundamental to modern materials chemistry mdpi.comresearchgate.net. This high reactivity allows for chemical modifications to be performed under mild conditions, preserving other sensitive functional groups within the molecule.
This strategic handle enables the precise and controlled introduction of a vast array of functionalities, allowing for the rational design of materials with tailored properties. Whether for creating new pharmaceutical intermediates, designing novel dyes, building functional polymers, or synthesizing custom ligands for catalysis, the ability to selectively transform the C-I bond is paramount. This strategic functionalization is the key to unlocking the full potential of the this compound scaffold in advanced chemical applications.
The table below summarizes the key transformations of the iodine atom that are instrumental in materials design.
| Transformation | Typical Reagents | Functionality Introduced | Significance in Materials Design |
| Metal-Halogen Exchange | n-BuLi or i-PrMgCl | Organolithium or Grignard Reagent | Creates a potent nucleophile for forming bonds with various electrophiles (e.g., CO₂, aldehydes, silicon halides). |
| Suzuki-Miyaura Coupling | R-B(OR)₂ / Pd catalyst | Aryl, Heteroaryl, Alkyl | Extends π-conjugation, builds rigid backbones for electronic materials. |
| Sonogashira Coupling | R-C≡CH / Pd, Cu catalysts | Alkyne | Introduces linear, rigid linkers for polymers and molecular wires. |
| Buchwald-Hartwig Amination | R₂NH / Pd catalyst | Amine | Introduces electron-donating groups to tune optoelectronic properties; provides sites for hydrogen bonding. |
| Ullmann Condensation | R-OH or R-SH / Cu catalyst | Ether or Thioether | Modifies solubility and introduces flexible linkers or coordinating atoms. |
| Cyanation | Zn(CN)₂ or CuCN / Pd catalyst | Nitrile (-CN) | Provides a versatile group for further conversion into acids, amines, or heterocycles. |
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of 3-arylphthalides, including 3-(4-Iodophenyl)isobenzofuran-1(3H)-one, is an area of continuous innovation. The drive is toward methods that are not only high-yielding but also align with the principles of green chemistry, emphasizing atom economy, reduced waste, and milder reaction conditions. researchgate.net
Recent advancements have moved beyond traditional multi-step sequences to more elegant and efficient strategies. One promising approach involves the dehydrative coupling reaction between a 3-hydroxyphthalide and an arene ring, which enhances atom and step economy. nih.govresearchgate.net Another key area is the use of advanced catalytic systems. For instance, palladium-catalyzed arylation of aldehydes with organoboronic acids has been shown to produce 3-arylphthalides in good to excellent yields with high substrate tolerance, using as little as 1.0 mol % of the catalyst. acs.org
Furthermore, heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse. The use of Montmorillonite K10, a type of clay, as a heterogeneous Brønsted acid catalyst for the condensation of phthalaldehydic acid with ketones has been reported to give excellent yields (90–98%) under solvent-free microwave irradiation. acs.org This method highlights a significant improvement over conventional heating, which often results in poor selectivity and the formation of multiple byproducts. acs.org
Table 1: Comparison of Synthetic Methodologies for 3-Substituted Phthalides
| Methodology | Catalyst/Reagent | Conditions | Key Advantages | Reported Yield | Reference |
|---|---|---|---|---|---|
| Aldol Condensation-Cyclization | Montmorillonite K10 | Microwave heating, solvent-free | High yield, reusable catalyst, green conditions | 90-98% | acs.org |
| Palladium-Catalyzed Arylation | Palladium complex with thioether-imidazolinium carbene ligand | Standard heating | High substrate tolerance, low catalyst loading | Good to Excellent | acs.org |
| Dehydrative Coupling | Acid (e.g., HCl, H₂SO₄) | Aqueous media (e.g., H₂O/dioxane) | High atom and step economy | Variable | nih.govresearchgate.net |
| acs.orgtnsroindia.org.in-Wittig Rearrangement | n-Butyllithium | Low temperature | Applicable to specific substitution patterns | Successful for less sterically hindered targets | nih.gov |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
While the synthesis of the isobenzofuranone core is well-explored, future research will likely delve into the novel reactivity of this scaffold. The inherent functionality of this compound—namely the lactone ring, the benzylic position, and the versatile carbon-iodine bond—provides multiple handles for subsequent chemical transformations. The exploration of reaction sequences such as formal [4 + 1] cycloadditions, which have been used to generate other polysubstituted heterocycles, could lead to entirely new molecular architectures based on the phthalide (B148349) framework. acs.org
The carbon-iodine bond is particularly ripe for exploitation in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the late-stage diversification of the 3-aryl substituent. This strategy enables the rapid generation of a library of analogues from a single common intermediate, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. Future work will focus on expanding the portfolio of reactions that the isobenzofuranone nucleus can undergo, potentially uncovering new ring-opening, rearrangement, or cycloaddition pathways to access novel chemical space.
Advancements in High-Throughput Synthesis and Screening for Novel Analogues
The demand for large, diverse chemical libraries for drug discovery and materials science has spurred the development of high-throughput and automated synthesis platforms. The isobenzofuranone scaffold is well-suited for these approaches. Methodologies such as microwave-assisted combinatorial synthesis can be employed to rapidly generate arrays of analogues. epdf.pub The development of robust protocols for integrating compounds like this compound into automated workflows will be a key research direction. This involves optimizing reactions for consistency and purity across a wide range of substrates, enabling the creation of extensive combinatorial libraries for screening. researchgate.net
This rapid synthesis must be paired with high-throughput screening (HTS) to evaluate the biological or material properties of the newly created compounds. The synthesis of a series of 3-arylphthalide derivatives to identify antioxidant and anti-inflammatory activities is a prime example of this integrated approach. nih.govresearchgate.net Future efforts will likely see a tighter integration of robotic synthesis platforms with automated biological or physical screening assays, creating a closed-loop system for accelerated discovery.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. In the context of this compound, these computational tools can be applied in several impactful ways. Pharmaceutical researchers are already using deep learning software to interpret vast amounts of scientific literature and genomic data to propose new drug candidates. tnsroindia.org.in
For compound design, AI algorithms can analyze the structural features of known active isobenzofuranones to predict novel analogues with enhanced potency or improved pharmacokinetic profiles. nih.gov In silico screening tools can evaluate virtual libraries of compounds for properties like ADME (Absorption, Distribution, Metabolism, and Excretion) and potential biological targets before a single reaction is run in the lab, thereby prioritizing the most promising candidates for synthesis. nih.gov Furthermore, ML models can be trained on existing reaction data to predict the outcomes of new chemical transformations, optimize reaction conditions, and even suggest novel synthetic routes, saving significant time and resources.
Table 2: Role of AI and Computational Tools in Isobenzofuranone Research
| Tool/Technique | Application | Objective | Reference |
|---|---|---|---|
| Deep Learning / NLP | Analysis of publications, patents, and genomic data | Propose new drug candidates and establish structure-activity relationships | tnsroindia.org.in |
| In Silico Screening (e.g., SwissADME) | Prediction of drug-likeness and ADME properties | Prioritize synthetic targets with favorable pharmacokinetic profiles | nih.gov |
| Target Prediction (e.g., SwissTargetPrediction) | Identification of potential biological targets for a given molecule | Elucidate mechanism of action and potential off-target effects | nih.gov |
| Machine Learning Models | Reaction outcome prediction and synthesis planning | Accelerate discovery by optimizing synthetic routes and conditions | tnsroindia.org.in |
Deeper Computational Insights into Reaction Dynamics and Stereocontrol
While experimental work provides tangible products, computational chemistry offers a molecular-level understanding of how and why reactions occur. Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms, mapping energy profiles, and identifying the structures of transient intermediates and transition states. For the synthesis of 3-arylphthalides, DFT calculations can rationalize the diastereoselectivity observed in certain reactions by analyzing the energy differences between various reaction pathways. acs.org
Future research will employ even more sophisticated computational models to gain deeper insights. For reactions involving chiral catalysts, these studies can reveal the subtle non-covalent interactions, such as CH-O bonds between a catalyst and a substrate, that govern stereocontrol. researchgate.net By understanding the thermodynamics and kinetics of chiral recognition, chemists can rationally design more effective catalysts for the enantioselective synthesis of specific phthalide isomers. chim.it This synergy between computational prediction and experimental validation is crucial for advancing from trial-and-error discovery to the rational design of both molecules and reactions. chim.it
Table 3: Applications of Computational Chemistry in Isobenzofuranone Research
| Computational Method | Focus of Study | Insight Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction energy profiles and transition states | Understanding reaction mechanisms and relative stability of structures | acs.org |
| DFT Calculations | Gibbs energy cyclization profiles | Rationalization of stereochemical control and regiochemistry | chim.it |
| Computational Analysis | Catalyst-substrate and transition state structures | Identification of key interactions driving diastereoselectivity | researchgate.net |
| Thermodynamic Analysis | Chiral recognition mechanisms | Deeper understanding of the discrimination process in enantioselective synthesis | chim.it |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
